2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Overview
Description
2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile is an organic compound with the empirical formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is known for its complex structure, which includes a benzopyrano and pyridine ring system, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile, also known as Amoxanox, is the mast cells . These cells play a crucial role in the immune response, particularly in the onset of inflammation and allergic reactions .
Mode of Action
Amoxanox acts as an inhibitor of mast cell release of allergic mediators . By inhibiting the release of these mediators, it can prevent or reduce the symptoms of allergic reactions .
Biochemical Pathways
It is known that the compound’s action on mast cells can influence thepathways related to inflammation and allergic responses .
Result of Action
The inhibition of mast cell release of allergic mediators by Amoxanox can lead to a reduction in the symptoms of allergic reactions . This includes symptoms such as inflammation, itching, and bronchial constriction .
Action Environment
The action, efficacy, and stability of Amoxanox can be influenced by various environmental factors These may include the presence of other drugs, the physiological state of the patient, and the specific characteristics of the allergic reaction being treated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the reaction of benzyl acetone with isopropyl acetate to form benzyl acetone isopropyl ester . This intermediate undergoes further reactions, including cyclization and nitrile formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Amoxanox: A related compound with similar structural features, used in the treatment of bronchial asthma.
Other Benzopyrano Derivatives: Compounds with similar benzopyrano structures, which may exhibit comparable biological activities.
Uniqueness
2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-8(2)9-3-4-13-11(5-9)14(20)12-6-10(7-17)15(18)19-16(12)21-13/h3-6,8H,1-2H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOBKNMVOXMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347487 | |
Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68302-12-5 | |
Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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